1-(Bromomethyl)naphthalene-2-carbonitrile
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Overview
Description
1-(Bromomethyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C₁₂H₈BrN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group and a carbonitrile group attached to the naphthalene ring. This compound is primarily used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)naphthalene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of 1-naphthalenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted naphthalene derivatives.
Oxidation: Naphthalene carboxylic acids or ketones.
Reduction: Naphthylamines.
Scientific Research Applications
1-(Bromomethyl)naphthalene-2-carbonitrile has diverse applications in scientific research:
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)naphthalene-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the carbonitrile group can participate in various chemical transformations. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but lacks the carbonitrile group.
1-(2-Bromoethyl)naphthalene: Features a bromoethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)naphthalene-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its similar counterparts .
Properties
Molecular Formula |
C12H8BrN |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
1-(bromomethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H8BrN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
InChI Key |
HWZNRWJRZUNTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)C#N |
Origin of Product |
United States |
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